molecular formula C11H13BO2 B1418361 2-(2-Ethenylphenyl)-1,3,2-dioxaborinane CAS No. 850567-61-2

2-(2-Ethenylphenyl)-1,3,2-dioxaborinane

Cat. No.: B1418361
CAS No.: 850567-61-2
M. Wt: 188.03 g/mol
InChI Key: YDSCLPUPBPJGNL-UHFFFAOYSA-N
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Description

2-(2-Ethenylphenyl)-1,3,2-dioxaborinane is a boronate ester featuring a six-membered 1,3,2-dioxaborinane ring system with an ethenyl-substituted phenyl group at the 2-position. This compound is structurally characterized by the presence of a reactive ethenyl group directly attached to the aromatic ring, which confers unique electronic and steric properties. The dioxaborinane core (B-O-C-O linkage) stabilizes the boron center, making it suitable for applications in cross-coupling reactions, polymer chemistry, and materials science .

Properties

IUPAC Name

2-(2-ethenylphenyl)-1,3,2-dioxaborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BO2/c1-2-10-6-3-4-7-11(10)12-13-8-5-9-14-12/h2-4,6-7H,1,5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSCLPUPBPJGNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCCO1)C2=CC=CC=C2C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657042
Record name 2-(2-Ethenylphenyl)-1,3,2-dioxaborinane
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Molecular Weight

188.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850567-61-2
Record name 2-(2-Ethenylphenyl)-1,3,2-dioxaborinane
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Record name 2-(2-Ethenylphenyl)-1,3,2-dioxaborinane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,2-Dioxaborinane, 2-(2-ethenylphenyl)
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Biological Activity

2-(2-Ethenylphenyl)-1,3,2-dioxaborinane is an organoboron compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following molecular formula and structural characteristics:

  • Molecular Formula : C11H13B O2
  • CAS Number : 850567-61-2
  • Molecular Weight : 195.03 g/mol

The biological activity of this compound can be attributed to its interactions with various biological targets. The compound is believed to act as a selective inhibitor in several biochemical pathways.

Target of Action

Research indicates that organoboron compounds often interact with enzymes involved in metabolic pathways. Specifically, this compound may target:

  • Phosphoinositide 3-kinase (PI3K) : This enzyme plays a crucial role in cell growth and proliferation.
  • Proteins involved in apoptosis : Inducing programmed cell death can be a mechanism for its anticancer properties.

Mode of Action

The mode of action involves the inhibition of key enzymes leading to alterations in cellular signaling pathways. For instance, inhibition of PI3K could disrupt normal signaling cascades that promote cell survival and growth.

Biological Activity

The biological activity of this compound has been investigated through various studies focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20
HeLa (Cervical Cancer)25

These findings suggest that the compound may induce apoptosis in cancer cells through the modulation of apoptotic pathways.

Antimicrobial Activity

In addition to anticancer properties, preliminary studies indicate potential antimicrobial effects:

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

These results highlight the compound's ability to inhibit the growth of pathogenic bacteria.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic potential. Preliminary data suggest:

  • Solubility : The compound is expected to have moderate solubility in aqueous solutions.
  • Bioavailability : Studies are ongoing to assess its absorption and distribution in biological systems.

Case Studies and Research Findings

Several case studies have explored the efficacy and safety profile of organoboron compounds similar to this compound. Notably:

  • Case Study on Anticancer Efficacy : A study involving a series of boron-containing compounds demonstrated significant tumor regression in xenograft models when treated with similar dioxaborinanes .
  • Antimicrobial Efficacy Study : Research conducted on boronic acid derivatives indicated promising results against multi-drug resistant strains of bacteria .

Scientific Research Applications

Organic Synthesis

The compound is primarily utilized as a reagent in organic synthesis. Its boron functionality allows it to participate in various reactions, including:

  • Suzuki-Miyaura Coupling : This reaction is pivotal for forming biaryl compounds, which are essential in pharmaceuticals and materials science. The compound acts as a boronic acid precursor, facilitating the coupling of aryl halides with aryl boronates.
  • Oxidation Reactions : It can be oxidized to produce phenol derivatives, which are valuable intermediates in organic synthesis.

Biological Applications

The biological significance of 2-(2-Ethenylphenyl)-1,3,2-dioxaborinane is notable in the following areas:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by forming reversible covalent bonds with serine residues. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications.
    Enzyme TargetedMechanism of Action
    ProteasomeInhibits proteasome activity, affecting protein homeostasis
    Serine ProteasesForms covalent bonds with active site residues
  • Anticancer Activity : Recent studies have demonstrated its potential as an anticancer agent. For example, it has shown significant antiproliferative effects on various cancer cell lines.
    CompoundIC₅₀ (µM)Cell Line
    This compoundLow micromolarA2780 (ovarian cancer)
    Other Boronic Acid DerivativesVariesVarious

Material Science

In material science, the compound serves as a building block for functionalized polymers and advanced materials. Its unique boron-containing structure enhances the properties of polymers, making them suitable for applications such as:

  • Sensors : The compound can be incorporated into sensor technologies due to its reactivity and ability to form complexes with various analytes.
  • Optoelectronic Devices : Its electronic properties allow it to be used in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells.

Case Study 1: Antiproliferative Activity Assessment

A study evaluated the antiproliferative effects of various phenylboronic acid derivatives, including this compound. Researchers found that modifications on the phenyl ring significantly influenced biological activity. The results indicated that this compound exhibited low micromolar IC₅₀ values against ovarian cancer cell lines.

Case Study 2: Mechanistic Insights into Enzyme Inhibition

Flow cytometry and western blot analyses were conducted to understand the mechanism by which the compound inhibits proteasome activity. The treatment resulted in increased levels of p21 protein, indicating cell cycle arrest and potential apoptosis in treated cancer cells.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Electron-withdrawing groups (e.g., -CF₃) enhance the electrophilicity of the boron center, increasing reactivity in Suzuki-Miyaura couplings . Electron-donating groups (e.g., -OCH₃) reduce boron’s electrophilicity, favoring stability over reactivity .
  • Core Modifications :
    • 5,5-Dimethyl substitution (e.g., in CAS 223799-24-4) improves steric protection of the boron atom, reducing hydrolysis sensitivity compared to unmodified dioxaborinanes .

Research Findings and Trends

  • Reactivity Hierarchy : Substituents dictate reactivity: CF₃ > H > Me > OMe .
  • Steric vs. Electronic Trade-offs : Bulky substituents (e.g., 5,5-dimethyl) enhance stability but may hinder reaction rates in cross-coupling .
  • Emerging Applications : Ethenyl-substituted dioxaborinanes are gaining attention for photopolymerization and materials science due to their conjugated systems .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(2-Ethenylphenyl)-1,3,2-dioxaborinane?

  • Methodological Answer: High-yield synthesis can be achieved via nickel-catalyzed cross-coupling. For example, using NiCl₂(1,3-bis(diphenylphosphino)propane) (0.05 equiv) with diphenylphosphinoferrocene (0.1 equiv) and Zn (2 equiv) in toluene at 100°C for 2 h under inert atmosphere yields 91% . Alternative protocols include palladium-catalyzed systems, such as PdCl₂(dppf) (dppf = 1,1'-bis(diphenylphosphino)ferrocene), which provides similar efficiency under comparable conditions .

Q. How is the structural integrity of this compound validated?

  • Methodological Answer: Characterization relies on combined spectroscopic techniques:

  • ¹H/¹³C NMR: Detect characteristic peaks for the ethenylphenyl group (δ ~5.5–6.5 ppm for vinyl protons) and dioxaborinane ring (δ ~1.0–1.5 ppm for methyl groups in 5,5-dimethyl derivatives) .
  • Mass Spectrometry: Confirm molecular weight via ESI-MS or MALDI-TOF, observing the parent ion [M+H]⁺ .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer: Key precautions include:

  • Storage: Inert atmosphere, dry conditions (P402 + P404) .
  • Handling: Avoid ignition sources (P210) and use PPE (gloves, masks, protective eyewear) due to hazards like organ toxicity (H370) and aquatic environmental risks (H410) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

  • Methodological Answer: Enantiomeric excess (up to 89% ee) is attainable using chiral copper catalysts. For instance, 1-((1S,2S)-2-hydroxyindan-1-yl)-3-pentamethylphenylimidazolinium hexafluorophosphate with sodium methoxide and CuCl in THF at 30°C for 40 h induces stereocontrol via ligand-accelerated catalysis . Optimization of reaction time and temperature is critical to minimize racemization.

Q. What experimental strategies resolve contradictions in yield data across literature reports?

  • Methodological Answer: Discrepancies in yields (e.g., 56% vs. 98% ) often stem from:

  • Catalyst Loading: Higher Ni/Pd equivalents (e.g., 0.1 vs. 0.05 equiv) improve turnover but may increase side reactions.
  • Substrate Purity: Trace moisture or oxygen degrades boronate intermediates; rigorous Schlenk techniques or molecular sieves enhance reproducibility .
    • Recommendation: Replicate reactions under strictly controlled inert conditions (N₂/Ar) and validate substrate purity via Karl Fischer titration .

Q. How does this compound function in polymer self-assembly applications?

  • Methodological Answer: The ethenyl group enables radical polymerization or click chemistry (e.g., thiol-ene reactions) to construct liquid crystalline (LC) block copolymers. For example, grafting onto poly(methylsiloxane) backbones produces mesogen-jacketed LC polymers, where the borinate moiety stabilizes phase transitions (e.g., nematic-to-isotropic) . Characterization via DSC and polarized optical microscopy is essential to map thermal behavior.

Q. What mechanistic insights explain its reactivity in Suzuki-Miyaura cross-coupling?

  • Methodological Answer: The dioxaborinane ring’s stability under basic conditions allows transmetalation with Pd⁰ intermediates. Kinetic studies suggest a rate-determining step involving oxidative addition of aryl halides, with the boronate’s steric profile (e.g., 5,5-dimethyl substitution) influencing catalytic turnover . Computational DFT analysis of transition states can further elucidate steric/electronic effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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